potassium;ethylidenecyclohexane

Description

Ethylidenecyclohexane (C₈H₁₄, CAS 1003-64-1) is a cycloolefin characterized by an ethylidene group (CH₂CH₂) attached to a cyclohexane ring. Key properties include:

- Molecular weight: 110.1968 g/mol

- Density: 0.822 g/mL at 25°C

- Boiling point: 136°C

- Structure: Features a trisubstituted double bond, making it a reactive alkene in catalytic and radical reactions .

It is synthesized via isomerization of vinylcyclohexane under base catalysis (e.g., potassium tert-butoxide) and widely used in organic synthesis, such as in iron- or nickel-catalyzed cross-coupling reactions . Market reports project growth in its industrial and laboratory applications, driven by demand in specialty chemicals .

Properties

CAS No. |

62748-35-0 |

|---|---|

Molecular Formula |

C8H13K |

Molecular Weight |

148.29 g/mol |

IUPAC Name |

potassium;ethylidenecyclohexane |

InChI |

InChI=1S/C8H13.K/c1-2-8-6-4-3-5-7-8;/h2H,1,3-7H2;/q-1;+1 |

InChI Key |

MANDETHDNQYBMD-UHFFFAOYSA-N |

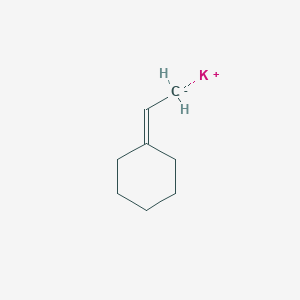

Canonical SMILES |

[CH2-]C=C1CCCCC1.[K+] |

Origin of Product |

United States |

Preparation Methods

Iridium-Catalyzed (5 + 1) Annulation

A pivotal advancement in cyclohexane synthesis is the iridium-catalyzed (5 + 1) annulation of methyl ketones with 1,5-diols, as demonstrated by recent work utilizing [IrCp*Cl₂]₂ and KOH in toluene at 115°C. While this method directly targets functionalized cyclohexanes, its principles inform the assembly of the ethylidenecyclohexane framework. The process operates via sequential hydrogen-borrowing reactions, enabling the stereoselective formation of multisubstituted cyclohexanes (Table 1).

Table 1: Optimization of Iridium-Catalyzed Cyclohexane Synthesis

| Entry | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | KOH | 105 | 44 | - |

| 8 | KOH | 115 | 66 | 85:15 |

| 11 | KOH | 115 | 80 | >95:5 |

Key factors influencing yield and stereochemistry include:

- Base selection : Potassium bases (KOH, KOBu) outperform LiOH or NaOH due to enhanced iridium coordination.

- Diol stoichiometry : Increasing diol equivalents from 1.0 to 2.0 improves yield by 36% while eliminating diastereomeric byproducts.

- Temperature modulation : Elevating reaction temperature from 105°C to 115°C boosts yield by 22%.

Post-Cyclization Functionalization for Ethylidene Installation

Following cyclohexane core formation, ethylidene group introduction may proceed via:

- Wittig olefination : Reaction of cyclohexanone intermediates with ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) under inert conditions.

- McMurry coupling : Titanium-mediated reductive coupling of cyclohexanone derivatives to install the ethylidene moiety.

Deprotonation Routes to Potassium Ethylidenecyclohexane

Direct Metalation of Ethylidenecyclohexane Precursors

Ethylidenecyclohexane (C₆H₁₀-CH₂CH₂) undergoes deprotonation at allylic or vinylic positions using potassium bases:

$$

\text{C}6\text{H}{10}\text{-CH}2\text{CH}3 + \text{KH} \rightarrow \text{C}6\text{H}{10}\text{-CHKCH}3 + \text{H}2 \uparrow

$$

Critical parameters :

Transmetallation from Organolithium Intermediates

Organolithium compounds serve as precursors for potassium derivatives via halogen exchange:

$$

\text{C}6\text{H}{10}\text{-CH}2\text{Li} + \text{KX} \rightarrow \text{C}6\text{H}{10}\text{-CH}2\text{K} + \text{LiX} \quad (\text{X = Cl, Br})

$$

This method benefits from the commercial availability of cyclohexyllithium reagents but requires rigorous exclusion of moisture.

Elimination Reactions for Ethylidene Group Formation

Dehydrohalogenation of Haloalkane Precursors

β-Haloethylcyclohexanes undergo base-induced elimination to generate the ethylidene group:

$$

\text{C}6\text{H}{10}\text{-CH}2\text{CH}2\text{Cl} + \text{KOH} \rightarrow \text{C}6\text{H}{10}\text{-CH=CH}2 + \text{KCl} + \text{H}2\text{O}

$$

Optimization insights :

Retro-Diels-Alder Approaches

Thermal decomposition of bicyclic adducts provides stereodefined ethylidenecyclohexane derivatives:

$$

\text{Bicyclic adduct} \xrightarrow{\Delta} \text{C}6\text{H}{10}\text{-CH=CH}_2 + \text{Dienophile}

$$

This route benefits from inherent stereochemical control but requires high temperatures (200–250°C).

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison for Potassium Ethylidenecyclohexane Synthesis

Key considerations:

- Catalytic methods prioritize stereochemistry but require expensive iridium complexes.

- Elimination routes offer cost-effective scalability at the expense of byproduct formation.

Mechanistic Insights and Stereochemical Control

Hydrogen-Borrowing in Iridium Catalysis

The [IrCp*Cl₂]₂ catalyst facilitates sequential dehydrogenation-hydrogenation steps:

- Ketone dehydrogenation to enone

- Diol dehydrogenation to diketone

- Michael addition and re-hydrogenation

Stereoselectivity arises from chair-like transition states during cyclization, with bulky Ph* groups enforcing equatorial positioning.

Chemical Reactions Analysis

Types of Reactions

Potassium;ethylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The ethylidene group can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Potassium;ethylidenecyclohexane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its unique structural properties.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium;ethylidenecyclohexane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Structural and Physical Properties

Ethylidenecyclohexane is compared to other cycloolefins and substituted cyclohexenes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| Ethylidenecyclohexane | C₈H₁₄ | 110.20 | 136 | Trisubstituted cycloolefin |

| Cyclohexene | C₆H₁₀ | 82.15 | 83 | Monosubstituted cycloolefin |

| 4-Ethyl-1-cyclohexene | C₈H₁₄ | 110.20 | ~140 (estimated) | Disubstituted cycloolefin |

| Vinylcyclohexane | C₈H₁₄ | 110.20 | 128 | Exocyclic double bond |

Key Observations :

- Ethylidenecyclohexane’s trisubstituted double bond confers higher steric hindrance and thermal stability (bp 136°C) compared to monosubstituted cyclohexene (bp 83°C) .

- Its isomer, vinylcyclohexane, has a lower boiling point (128°C) due to differences in bond geometry .

Reactivity in Catalytic Reactions

(a) Iron-Catalyzed Cross-Coupling

Ethylidenecyclohexane participates in reductive cross-coupling with alkyl iodides, yielding branched alkanes even as a trisubstituted olefin (92% yield) . In contrast, cyclohexene reacts more readily but forms simpler adducts due to lower steric demands.

(b) Nickel-Catalyzed Hydroamidation

In anti-Markovnikov hydroamidation, ethylidenecyclohexane undergoes chain-walking to form amides (55% yield without dioxazolone) . Linear alkenes (e.g., 1-octene) show higher regioselectivity but lower tolerance for steric bulk .

(c) Base-Catalyzed Isomerization

Under potassium tert-butoxide, ethylidenecyclohexane isomerizes to 3-ethylidenecyclohexene (51% selectivity), while vinylcyclohexane forms endocyclic isomers (96% selectivity) . This highlights its kinetic preference for exocyclic double bonds.

Stability and Degradation

Ethylidenecyclohexane is detected as a degradation product during thermal treatment of oils, forming via radical reactions of cyclic alkanes . Unlike 4-(hydroxymethyl)cyclohexanecarbaldehyde , which is unstable, ethylidenecyclohexane persists under high temperatures due to its saturated backbone .

Q & A

Basic Research Questions

Q. How is ethylidenecyclohexane synthesized in the presence of potassium-based reagents, and what experimental conditions optimize yield?

- Methodological Answer : Ethylidenecyclohexane can be synthesized via Lewis acid-catalyzed reactions, such as the oxidation of ethylidenecyclohexane using potassium permanganate under controlled acidic conditions. Key parameters include temperature (e.g., 25–80°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of potassium reagents. Purification via fractional distillation (e.g., bp 136°C for ethylidenecyclohexane) ensures product isolation. Reaction progress can be monitored using gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. What spectroscopic and analytical techniques are critical for characterizing ethylidenecyclohexane and its potassium complexes?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (e.g., δ 1.25–2.7 ppm for ethylidenecyclohexane) identifies substituent positions and stereochemistry .

- IR Spectroscopy : Peaks at 849–1030 cm⁻¹ confirm functional groups like C-O or C=C .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 110.20 for C₈H₁₄) validate molecular weight .

- Chromatography : GC-MS or HPLC ensures purity and quantifies reaction byproducts .

Q. What are the common reaction pathways for ethylidenecyclohexane involving potassium-based catalysts or reagents?

- Methodological Answer :

- Oxidation : Potassium permanganate (KMnO₄) in acidic media converts ethylidenecyclohexane to ketones or carboxylic acids, depending on conditions .

- Epoxidation : Potassium carbonate (K₂CO₃) or peroxides facilitate epoxide formation (e.g., ethylidenecyclohexane oxide, bp 158–160°C) .

- Reduction : Potassium borohydride (KBH₄) in ethanol reduces double bonds to saturated hydrocarbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for potassium-mediated ethylidenecyclohexane transformations?

- Methodological Answer : Contradictions may arise from variable reagent purity, solvent effects, or side reactions. Systematic approaches include:

- Replication : Reproduce experiments under identical conditions (e.g., temperature, solvent) .

- Control Experiments : Test individual variables (e.g., potassium concentration, reaction time) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield differences .

Q. What computational tools predict reaction mechanisms and stereochemical outcomes in potassium-ethylidenecyclohexane systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states and energy barriers for potassium-catalyzed pathways .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible synthetic routes and stereochemical preferences .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Q. How do researchers analyze stereochemical outcomes in potassium-mediated cyclization or substitution reactions involving ethylidenecyclohexane?

- Methodological Answer :

- Chiral Chromatography : HPLC with chiral columns separates enantiomers .

- Circular Dichroism (CD) : Detects optical activity in stereoisomers .

- X-ray Crystallography : Resolves absolute configuration of crystalline products .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducible experimental designs for potassium-ethylidenecyclohexane studies?

- Methodological Answer :

- Detailed Protocols : Document reagent sources (e.g., Sigma-Aldrich 99% purity), instrument calibration, and step-by-step procedures .

- Data Archiving : Submit raw NMR/GC spectra and computational input files as supplementary materials .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.